molecular formula C28H28N2O4S B11575329 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575329
M. Wt: 488.6 g/mol
InChI Key: ZYNSPJGMGRPZKJ-UHFFFAOYSA-N
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Description

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[4-(HEXYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a phenyl group with a hexyloxy substituent, and a chromeno-pyrrole core. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the attachment of the hexyloxy group to the phenyl ring, and the construction of the chromeno-pyrrole core. Typical reaction conditions might include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis procedures, often involving continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.

Biology

In biology, it might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, possibly leading to the development of new drugs.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole-containing molecules, chromeno-pyrrole derivatives, and phenyl-substituted compounds.

Uniqueness

What sets this compound apart is its unique combination of structural features, which could confer distinct biological or chemical properties not found in other similar compounds.

Conclusion

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[4-(HEXYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex and potentially valuable compound with a wide range of applications in scientific research and industry

Properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hexoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H28N2O4S/c1-4-5-6-9-16-33-20-14-12-19(13-15-20)24-23-25(31)21-10-7-8-11-22(21)34-26(23)27(32)30(24)28-29-17(2)18(3)35-28/h7-8,10-15,24H,4-6,9,16H2,1-3H3

InChI Key

ZYNSPJGMGRPZKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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